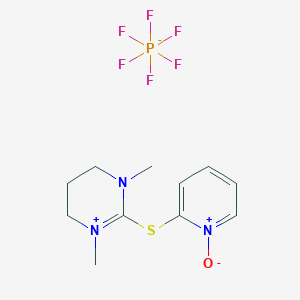
Hptdp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hptdp is a chemical compound with the molecular formula C11H16F6N3OPS and a molecular weight of 383.29 g/mol . It is known for its white crystalline powder form and has a melting point range of 122-130°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Hptdp involves several steps. One common method includes the reaction of 1,3-dimethylpropyleneuronium with 2-pyridylthio-1-oxide in the presence of hexafluorophosphate . The reaction is typically carried out under controlled temperature conditions, usually between 0-5°C, to ensure the stability of the intermediate products. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
Hptdp undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
Hptdp is widely used in scientific research, including:
Chemistry: It is utilized as a reagent in organic synthesis for the preparation of various pyridylthio derivatives.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of Hptdp involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition or modulation of enzyme activities. This interaction is crucial for its applications in biochemical assays and drug development .
Comparison with Similar Compounds
Hptdp can be compared with similar compounds such as:
S-(1-Oxo-2-pyridyl)thio-1,3-dimethylpropyleneuronium tetrafluoroborate: This compound has similar reactivity but differs in the counterion, which can affect its solubility and stability.
S-(1-Oxo-2-pyridyl)thio-1,3-dimethylpropyleneuronium chloride: This variant has a chloride counterion, which may influence its reactivity and applications in different chemical environments.
The uniqueness of this compound lies in its hexafluorophosphate counterion, which provides enhanced stability and solubility in various solvents, making it a valuable reagent in scientific research.
Properties
Molecular Formula |
C11H16F6N3OPS |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
1,3-dimethyl-2-(1-oxidopyridin-1-ium-2-yl)sulfanyl-5,6-dihydro-4H-pyrimidin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C11H16N3OS.F6P/c1-12-7-5-8-13(2)11(12)16-10-6-3-4-9-14(10)15;1-7(2,3,4,5)6/h3-4,6,9H,5,7-8H2,1-2H3;/q+1;-1 |
InChI Key |
GKSIQKDHGGAQRL-UHFFFAOYSA-N |
SMILES |
CN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















